![molecular formula C9H13N3S B2964875 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile CAS No. 63499-87-6](/img/structure/B2964875.png)
2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AM-679 or A-796, and it belongs to the pyrrole class of compounds.
作用機序
The mechanism of action of AM-679 is not fully understood, but it is believed to act as a DNA intercalator, which means that it binds to the DNA molecule and disrupts its normal structure and function. This leads to the inhibition of DNA replication and cell division, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
AM-679 has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been found to induce apoptosis, which is a form of programmed cell death. In vivo studies have shown that it inhibits the growth of tumors and reduces the size of tumors in animal models.
実験室実験の利点と制限
One of the advantages of using AM-679 in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using AM-679 is that it is toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for the study of AM-679. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, more research is needed to explore the potential limitations and drawbacks of using AM-679 in lab experiments.
Conclusion
In conclusion, AM-679 is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method is relatively simple, and it has been found to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also many future directions for its study, which makes it an exciting and promising compound for scientific research.
合成法
The synthesis method of AM-679 involves the reaction of 2-(methylsulfanyl)ethylamine with 4-methyl-1H-pyrrole-3-carbonitrile in the presence of a catalyst, such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification. The purity of the product can be confirmed by using analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
AM-679 has been studied for its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, AM-679 has been investigated for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In materials science, AM-679 has been studied for its potential as a building block for the synthesis of novel materials. In organic synthesis, AM-679 has been used as a precursor for the synthesis of various compounds.
特性
IUPAC Name |
2-amino-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-6-7(5-10)9(11)12-8(6)3-4-13-2/h12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSCQLEWSLNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C#N)N)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

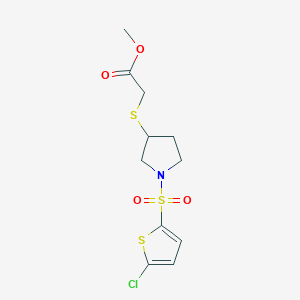
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)
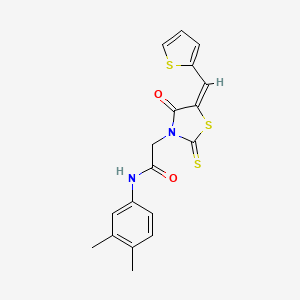
![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)
![tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2964800.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)
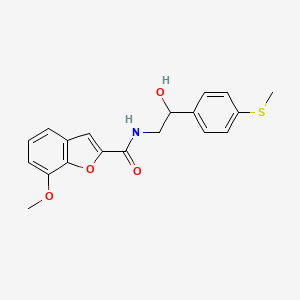
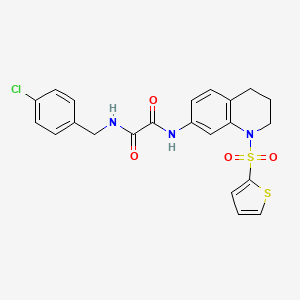

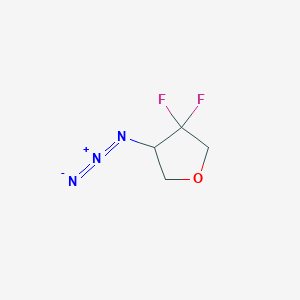
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butanamide](/img/structure/B2964810.png)

